![molecular formula C15H17N5OS B5751760 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide, also known as ACT-129968, is a small molecule inhibitor that targets the orexin receptors in the brain. Orexin receptors play a crucial role in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders. ACT-129968 has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy.
Aplicaciones Científicas De Investigación
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. In preclinical studies, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been shown to improve sleep latency and increase total sleep time. It has also been shown to reduce the occurrence of cataplexy, a symptom of narcolepsy characterized by sudden loss of muscle tone.
Mecanismo De Acción
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a selective antagonist of the orexin receptors, specifically the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Orexin receptors are G protein-coupled receptors that are primarily expressed in the hypothalamus, a region of the brain that regulates sleep and wakefulness. Orexin neurons promote wakefulness by activating the OX1R and OX2R, and their dysfunction has been linked to various sleep disorders. By blocking the orexin receptors, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been shown to improve sleep latency and increase total sleep time in preclinical studies. It has also been shown to reduce the occurrence of cataplexy in animal models of narcolepsy. The drug has a relatively short half-life of approximately 2-3 hours, which makes it suitable for use as a sleep aid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a highly selective antagonist of the orexin receptors, which makes it a valuable tool for studying the role of orexin receptors in regulating sleep and wakefulness. However, the drug has a relatively short half-life, which may limit its use in certain experiments. Additionally, the drug has not been extensively studied in humans, which may limit its translational potential.
Direcciones Futuras
There are several potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide. One area of interest is the development of more potent and selective orexin receptor antagonists. Another area of interest is the use of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide in combination with other drugs for the treatment of sleep disorders. Additionally, there is interest in studying the long-term effects of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide on sleep and wakefulness. Finally, there is potential for the use of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide in the treatment of other disorders that are linked to orexin dysfunction, such as obesity and addiction.
Conclusion:
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a small molecule inhibitor that targets the orexin receptors in the brain. The drug has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. It has been shown to improve sleep latency and increase total sleep time in preclinical studies. The drug has a relatively short half-life, which makes it suitable for use as a sleep aid. There are several potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide, including the development of more potent and selective orexin receptor antagonists and the use of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide in combination with other drugs for the treatment of sleep disorders.
Métodos De Síntesis
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide was first synthesized by scientists at the Japanese pharmaceutical company Takeda in 2005. The synthesis method involves the reaction of 2-chloro-N-cyclohexylacetamide with 6-amino-3,5-dicyano-2-pyridinethiol in the presence of a base and a coupling agent. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h6,12H,1-5,9H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDBABAIQPYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.